molecular formula C12H21O6Sb B12652769 Butanoic acid, antimony(3+) salt CAS No. 53856-17-0

Butanoic acid, antimony(3+) salt

Cat. No.: B12652769
CAS No.: 53856-17-0
M. Wt: 383.05 g/mol
InChI Key: XQRVLQLHRAJWLU-UHFFFAOYSA-K
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Description

Butanoic acid, antimony(3+) salt (CAS No. 53856–17–0) is an organometallic compound formed by the reaction of antimony(III) ions with butanoic acid. The molecular formula is C12H27O6Sb, reflecting a 3:1 molar ratio of butanoate anions to antimony(3+) cations. Its applications include catalytic roles in organic synthesis and industrial processes, though its exact uses are less documented compared to other antimony carboxylates.

Properties

CAS No.

53856-17-0

Molecular Formula

C12H21O6Sb

Molecular Weight

383.05 g/mol

IUPAC Name

antimony(3+);butanoate

InChI

InChI=1S/3C4H8O2.Sb/c3*1-2-3-4(5)6;/h3*2-3H2,1H3,(H,5,6);/q;;;+3/p-3

InChI Key

XQRVLQLHRAJWLU-UHFFFAOYSA-K

Canonical SMILES

CCCC(=O)[O-].CCCC(=O)[O-].CCCC(=O)[O-].[Sb+3]

Origin of Product

United States

Preparation Methods

Direct Neutralization Method

  • Reactants: Butanoic acid and antimony(III) base or antimony(III) oxide/hydroxide.
  • Process: Butanoic acid is reacted with an antimony(III) base or oxide in aqueous or organic solvent medium. The acid donates protons to the antimony(III) base, forming the antimony(III) butanoate salt and water.
  • Conditions: Heating may be applied to facilitate dissolution and reaction completion.
  • Isolation: The product is isolated by filtration or crystallization.

This method is analogous to the preparation of other metal carboxylates by acid-base neutralization, as described in general salt preparation protocols.

Salt Metathesis (Double Displacement) Method

  • Reactants: A soluble butanoate salt (e.g., sodium or potassium butanoate) and an antimony(III) salt (e.g., antimony(III) chloride).
  • Process: Mixing aqueous solutions of the butanoate salt and antimony(III) salt leads to precipitation or crystallization of the antimony(III) butanoate due to its lower solubility.
  • Isolation: The precipitate is filtered, washed, and dried.

This approach is common for preparing insoluble or sparingly soluble metal salts.

Specific Preparation Method for Butanoic Acid, Antimony(3+) Salt

Starting Materials

  • Butanoate salt source: Sodium, potassium, or ammonium butanoate prepared by neutralizing butanoic acid with the corresponding base.
  • Antimony(III) source: Antimony(III) chloride (SbCl3), antimony(III) oxide (Sb2O3), or antimony(III) hydroxide.

Reaction Conditions

  • Solvent: Water or mixed aqueous-organic solvents to improve solubility and control precipitation.
  • Temperature: Ambient to moderate heating (25–80 °C) to enhance reaction kinetics.
  • pH Control: Slightly acidic to neutral pH to maintain antimony(III) in solution and favor salt formation.

Procedure

Alternative Method: Acidification of Butanoate Salt with Antimony(III) Base

  • React butanoate salts with antimony(III) oxide or hydroxide under heating to form the antimony(III) butanoate salt and water.
  • This method avoids halide impurities from antimony(III) chloride.

Research Findings and Data on Preparation

Phase Separation and Purification

  • Acidification of butanoate salts with inorganic acids (e.g., HCl) leads to phase separation of butanoic acid and inorganic salts, facilitating isolation.
  • For antimony(III) salts, controlling the ionic strength and pH is critical to precipitate pure antimony(III) butanoate without contamination.

Solubility and Yield

Parameter Observation
Solubility in water Low to moderate, enabling precipitation
Yield Up to 90% under optimized conditions
Purity High purity achievable by recrystallization
Reaction time 1–3 hours typical for complete reaction
Temperature 25–80 °C for optimal kinetics

Catalysts and Additives

  • Use of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze metal salt formation from fatty acids, improving yield and purity.
  • No specific catalysts are generally required for antimony(III) butanoate synthesis.

Summary Table of Preparation Methods

Method Reactants Conditions Advantages Disadvantages
Direct Neutralization Butanoic acid + Sb2O3 or Sb(OH)3 Aqueous, heat (50–80 °C) Simple, avoids halide impurities May require heating, slower
Salt Metathesis Sodium/Potassium butanoate + SbCl3 Aqueous, ambient to 60 °C High yield, straightforward Halide impurities possible
Acidification & Phase Separation Butanoate salt + inorganic acid (e.g., HCl) Controlled pH, aqueous Efficient separation of acid Requires careful pH control
Catalyzed One-Pot Synthesis Fatty acid + metal base + catalyst (e.g., DBU) Mild conditions, one-pot High purity, high yield Catalyst cost, complexity

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, antimony(3+) salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like hydrogen gas (H₂). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield antimony pentoxide and butanoic acid derivatives, while reduction reactions may produce antimony metal and butanoic acid .

Scientific Research Applications

Butanoic acid, antimony(3+) salt has several scientific research applications, including:

Mechanism of Action

The mechanism of action of butanoic acid, antimony(3+) salt involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Comparisons

Compound Name Molecular Formula CAS No. Key Structural Features
Butanoic acid, antimony(3+) salt C12H27O6Sb 53856–17–0 Three butanoate ligands (C4H7O2<sup>-</sup>) bound to Sb<sup>3+</sup>. Longer alkyl chain increases hydrophobicity.
Antimony(III) acetate C6H9O6Sb 3643-76-3 Three acetate ligands (C2H3O2<sup>-</sup>). Shorter chain enhances solubility in polar solvents.
Antimony(III) oxalate Sb2(C2O4)3 6067-34-9 Two Sb<sup>3+</sup> ions coordinated to three oxalate dianions (C2O4<sup>2-</sup>). Higher charge density increases reactivity.
Antimony potassium 2,3-dihydroxysuccinate C8H8KO12Sb N/A Mixed ligand system with dihydroxysuccinate and potassium. Complex coordination improves thermal stability.

Physical and Chemical Properties

Property Butanoic Acid, Sb(3+) Salt Antimony(III) Acetate Antimony(III) Oxalate
Solubility Low in water; soluble in organic solvents High in polar solvents (e.g., acetic acid) Poor in water; decomposes in acidic conditions
Thermal Stability Stable up to 150°C Decomposes at ~200°C Decomposes at ~160°C
Acidity (pKa) ~4.83 (butanoic acid) ~2.79 (acetic acid) Oxalic acid pKa₁=1.25, pKa₂=4.14
Hazard Codes EPA-regulated Xn, N (Harmful, Environmental Hazard) 20/22-51/53 (Toxic to aquatic life)

Toxicity and Regulatory Status

  • Butanoic Acid, Sb(3+) Salt: Subject to TSCA Section 12(b) export notifications and workplace controls (e.g., concentration limits at 0.1%) .
  • Antimony(III) Acetate : Classified as harmful (Xn) and environmentally hazardous (N); UN2811 transport code .
  • Antimony(III) Oxalate : Toxic by inhalation/ingestion (Risk Code 20/22) and hazardous to aquatic ecosystems (Risk Code 51/53) .

Key Research Findings

Synthesis: Butanoic acid, Sb(3+) salt is synthesized via reaction of Sb2O3 with butanoic acid under reflux, analogous to antimony acetate production . Yield and purity depend on stoichiometric control.

Reactivity: The longer alkyl chain in butanoate reduces Lewis acidity compared to acetate, altering catalytic efficiency in esterification reactions .

Environmental Impact: Antimony compounds exhibit cumulative toxicity; butanoic acid derivatives may persist in lipid-rich environments due to hydrophobicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing butanoic acid, antimony(3+) salt, and how can its purity be validated?

  • Methodology : React antimony(III) oxide (Sb₂O₃) with butanoic acid under controlled acidic conditions. Stoichiometric ratios (e.g., 3:1 molar ratio of butanoic acid to Sb₂O₃) should be optimized to avoid side products like antimony hydroxides. Purification via recrystallization in ethanol-water mixtures can isolate the salt. Validate purity using elemental analysis (Sb and C/H/O content), FTIR (to confirm carboxylate coordination to Sb³⁺), and X-ray diffraction (XRD) for crystallinity .
  • Contradiction Note : While butanoic acid’s sodium salt synthesis is well-documented , antimony’s redox sensitivity requires inert atmospheres (e.g., nitrogen) to prevent Sb³⁺ oxidation .

Q. How can the solubility and stability of this compound be characterized in aqueous and organic solvents?

  • Methodology : Perform solubility tests in water, ethanol, and dimethyl sulfoxide (DMSO) at 25°C and 60°C. Monitor stability via UV-Vis spectroscopy over 24–72 hours to detect decomposition (e.g., Sb³⁺ oxidation or ligand dissociation). Compare with thermodynamic solubility predictions using Hansen solubility parameters .

Q. What spectroscopic techniques are most effective for confirming the coordination environment of Sb³⁺ in this salt?

  • Methodology : Use FTIR to identify carboxylate stretching frequencies (asymmetric ~1550 cm⁻¹, symmetric ~1400 cm⁻¹), which shift upon Sb³⁺ coordination. Solid-state NMR (¹³C, ¹²¹Sb) can elucidate electronic interactions between Sb³⁺ and the butanoate ligand. X-ray photoelectron spectroscopy (XPS) confirms Sb oxidation state (+3) .

Advanced Research Questions

Q. How does the antimony(III) center influence the thermal decomposition pathway of this salt compared to transition metal butanoates (e.g., Cu²⁺ or Mg²⁺ salts)?

  • Methodology : Conduct thermogravimetric analysis (TGA) under nitrogen/air to compare decomposition temperatures and residues. Antimony salts typically form Sb₂O₃ as a residue above 400°C, while transition metals may yield oxides or carbonates. Pair with differential scanning calorimetry (DSC) to identify phase transitions and intermediate species .

Q. What are the kinetic parameters for the hydrolysis of this compound under varying pH conditions?

  • Methodology : Monitor hydrolysis in buffered solutions (pH 2–12) using conductivity measurements or HPLC to quantify released butanoic acid. Fit data to pseudo-first-order kinetics models. Antimony’s hydrolysis is pH-dependent, with SbO⁺ formation in acidic media and Sb(OH)₃ in neutral/basic conditions .

Q. How do computational models (DFT/MD) predict the electronic structure and reactivity of this salt compared to experimental data?

  • Methodology : Perform density functional theory (DFT) calculations to optimize the Sb-butanoate geometry and compare bond lengths/angles with XRD data. Molecular dynamics (MD) simulations in explicit solvent models can predict aggregation behavior and interfacial interactions .

Safety and Regulatory Considerations

Q. What workplace safety protocols are critical when handling this compound due to its toxicity profile?

  • Methodology : Adhere to EPA TSCA Section 12(b) export reporting requirements . Use PPE (gloves, respirators) to limit exposure to Sb³⁺, which is a suspected carcinogen. Implement engineering controls (fume hoods) and monitor airborne antimony levels via ICP-MS, ensuring concentrations remain below 0.1% as per OSHA guidelines .

Q. How can antimony leaching from this salt be quantified in environmental matrices (e.g., soil, water)?

  • Methodology : Use EPA Method 3051A (microwave-assisted acid digestion) for soil samples, followed by ICP-OES or ICP-MS analysis. For aqueous systems, employ solid-phase extraction (SPE) with chelating resins to preconcentrate Sb³⁺ before detection .

Data Contradictions and Gaps

  • Synthesis Discrepancies : Antimony salts often require redox-stable conditions, unlike alkali metal butanoates .
  • Regulatory Limits : EPA’s 0.1% concentration threshold for workplace safety conflicts with some industrial antimony handling guidelines, necessitating case-specific risk assessments.

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